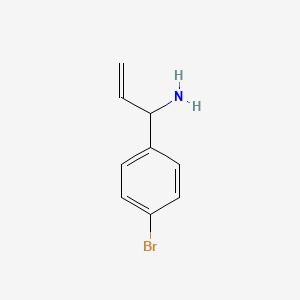
1-(4-Bromophenyl)prop-2-EN-1-amine
Vue d'ensemble
Description
1-(4-Bromophenyl)prop-2-EN-1-amine is a chemical compound with the CAS Number: 688362-60-9 . It has a molecular weight of 212.09 and its IUPAC name is 1-(4-bromophenyl)-2-propenylamine . It is stored in an inert atmosphere at 2-8°C and is in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid and is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis
- Synthesis of Benzimidazoles and Imidazoles : 1-(4-Bromophenyl)prop-2-EN-1-amine is utilized in the synthesis of 1-substituted benzimidazoles, demonstrating its potential in the creation of various organic compounds. This process involves the reaction of o-bromophenyl isocyanide with primary amines, producing moderate to good yields (Lygin & Meijere, 2009).
Crystallography
- Molecular Structure Analysis : Research demonstrates that this compound contributes to understanding the molecular structures of various compounds. For instance, its inclusion in specific molecules allows for the analysis of crystal structures and molecular interactions, which is fundamental in material science and chemistry (Suwunwong et al., 2009).
Material Science
- Optoelectronic and Charge Transport Properties : This compound is key in studying the optoelectronic and charge transport properties of various chalcone derivatives. It plays a significant role in understanding how these properties can be utilized in semiconductor devices, influencing the design of new materials (Shkir et al., 2019).
Analytical Chemistry
- Detection of Nitroaromatic Explosives : In the field of analytical chemistry, this compound is used in the synthesis of luminescent covalent-organic polymers which have applications in detecting nitroaromatic explosives. This highlights its role in enhancing safety and security measures (Xiang & Cao, 2012).
Organic Chemistry
- Synthesis of Amide Derivatives : It is utilized in the efficient synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, leading to the creation of various amide derivatives. This showcases its versatility in the field of organic synthesis (Yang et al., 2017).
Safety and Hazards
The safety information available indicates that 1-(4-Bromophenyl)prop-2-EN-1-amine is potentially dangerous . The associated hazard statements are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Mécanisme D'action
Target of Action
A structurally similar compound, (2e)-3-(4-bromophenyl)-1-(1h-indol-3-yl) prop-2-en-1-one (ic9), has been found to inhibit acetylcholinesterase . This suggests that 1-(4-Bromophenyl)prop-2-EN-1-amine may also interact with acetylcholinesterase or similar enzymes.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme to inhibit its activity . This interaction could lead to changes in the enzyme’s function and downstream effects.
Result of Action
If the compound acts as an acetylcholinesterase inhibitor, it could increase acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling .
Propriétés
IUPAC Name |
1-(4-bromophenyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSYYGFRUPTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)

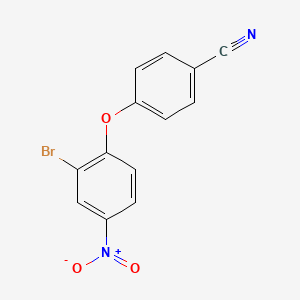

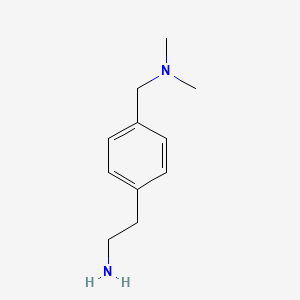

![1-methyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione](/img/structure/B3037920.png)
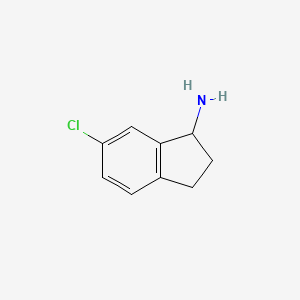
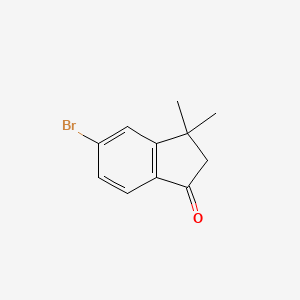
![3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3037925.png)
![4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B3037926.png)
![2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037927.png)
